N-(2,5-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide
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Overview
Description
N-(2,5-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide is an organic compound characterized by its complex structure, which includes dichlorophenyl, hydroxy, nitro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide typically involves multiple steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.
Chlorination: The dichlorophenyl group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Halogenating agents (e.g., chlorine gas), nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Quinones, sulfonic acids.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(2,5-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The nitro and hydroxyl groups may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide
- N-(2,5-dichlorophenyl)-4-hydroxybenzenesulfonamide
- N-(2,5-dichlorophenyl)-3-nitrobenzenesulfonamide
Comparison: N-(2,5-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. Compared to its analogs, the presence of both hydroxyl and nitro groups in specific positions may enhance its ability to participate in redox reactions and interact with biological targets more effectively.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O5S/c13-7-1-3-9(14)10(5-7)15-22(20,21)8-2-4-12(17)11(6-8)16(18)19/h1-6,15,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIRZVJYWWHGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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